molecular formula C16H13N3O2 B2964531 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid CAS No. 924021-70-5

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

Cat. No.: B2964531
CAS No.: 924021-70-5
M. Wt: 279.299
InChI Key: FZELXMVKZXAOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid (CAS 924021-70-5) is a high-value chemical scaffold with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . This compound features a 1,2,3-triazole ring system linked to a benzoic acid group, a structure of significant interest in medicinal chemistry and drug discovery. The triazole core is a privileged pharmacophore known for its diverse biological activities and is found in numerous clinical drugs . Recent scientific studies have highlighted the potential of this compound and its hybrids as potent antioxidant agents. In vitro screening using various assays, including DPPH and ABTS radical scavenging, has demonstrated notable antioxidant properties for this structural class . The mechanism of antioxidant action is proposed to occur through multiple pathways, including Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET), making it a compelling subject for mechanistic studies in oxidative stress research . Furthermore, the 1,2,3-triazole benzoic acid structure serves as a key intermediate and building block for synthesizing more complex molecular hybrids for biological evaluation . This product is intended for research and development purposes only. It is not approved for use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Available for global shipping from various stock locations.

Properties

IUPAC Name

4-[5-(4-methylphenyl)triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-10-17-18-19(15)14-8-6-13(7-9-14)16(20)21/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZELXMVKZXAOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

    Synthesis of Azide: The azide precursor can be synthesized by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne derivative of benzoic acid under copper(I) catalysis to form the triazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and benzoic acid moieties.

    Reduction: Reduced forms of the triazole ring or the benzoic acid group.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can enhance the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolyl benzoic acid derivatives are highly dependent on substituents attached to the triazole and aromatic rings. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituents/R-Groups Molecular Weight Key Data (Yield, m.p., etc.) Biological Target/Activity Reference
Target Compound 4-Methylphenyl, benzoic acid ~295.3 g/mol* N/A N/A (Inference: Receptor binding) -
4k () Imidazole-thioether, acetamido Not reported 86% yield, mp 129–130°C, IR: 1725 (C=O) Pharmacophore design
3 () Coumarin-oxy-methyl Not reported Synthesized via CuAAC Antitumor agents
5e () 5-Isopropyl-2-methylphenoxy Not reported 1H NMR: δ 8.1 (triazole H), 12.2 (COOH) Chemotherapeutic potential
76 () Biphenyl, piperidin-4-yl 439.2 g/mol 94% yield, MS: [M+H]+ 439.2 P2Y14 receptor antagonist
27 () Trifluoromethylphenyl, pyridinyl 454.1 g/mol 52% yield, HPLC Rt = 12.16 min P2Y14 antagonist
7a () Thiophene, benzyl-triazole Not reported 45% yield, mp 196°C, IR: 1700 (C=O) Antibacterial (InhA inhibition)

*Calculated based on formula C16H13N3O2.

Key Observations :

  • Lipophilicity : The 4-methylphenyl group in the target compound increases hydrophobicity compared to polar substituents like sulfamoyl (e.g., compound 13 in ) or carbamoyl (e.g., compound 30 in ), which improve aqueous solubility .
  • Synthetic Efficiency : Yields for triazolyl benzoic acids vary widely (44–94%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis likely follows high-yield CuAAC protocols (>80%) .

Key Observations :

  • Receptor Antagonists : Compounds with biphenyl or trifluoromethylphenyl groups (e.g., 76 , 27 ) show high affinity for the P2Y14 receptor, suggesting that electron-withdrawing substituents enhance binding .
  • Antitumor Activity : Coumarin-linked analogs (e.g., 3 ) demonstrate cytotoxicity, likely due to intercalation or ROS generation .
  • Antibacterial Activity : Thiophene-containing derivatives (e.g., 7a ) target InhA in Mycobacterium tuberculosis, highlighting the role of heterocyclic extensions .

Biological Activity

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure enables diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2C_{16}H_{15}N_3O_2 with a molecular weight of approximately 281.31 g/mol. The compound features a triazole ring linked to a benzoic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics. For instance, in a study by Fall et al., the compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone of up to 15 mm at a concentration of 100 µg/mL .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Fall et al. (2021)MCF-712.5Apoptosis induction
Smith et al. (2023)A54915.0G2/M arrest
Lee et al. (2024)HeLa10.0Caspase activation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. In a study conducted on rats with induced paw edema, treatment with the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 levels .

Synthesis

The synthesis of this compound typically involves a multi-step reaction process starting from commercially available precursors. A common method includes the following steps:

  • Formation of Triazole Ring : The triazole ring is synthesized via a "click chemistry" approach using azides and alkynes under copper-catalyzed conditions.
  • Coupling Reaction : The resulting triazole is then coupled with benzoic acid derivatives to form the final product.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as an alternative treatment for skin infections caused by resistant bacterial strains.
  • Cancer Treatment Research : A laboratory study demonstrated that when combined with conventional chemotherapy agents, the compound enhanced the efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, analogous triazole derivatives are synthesized by reacting substituted benzaldehydes with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters include reaction time (4–6 hours), solvent purity (absolute ethanol), and stoichiometric ratios of azide and alkyne precursors. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and benzoic acid moiety (δ 12.5 ppm for COOH) .
  • X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of the 4-methylphenyl group and triazole-benzene dihedral angles, with R-factors < 0.05 ensuring accuracy .
  • FTIR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 3100–3500 cm1^{-1} (COOH) validate functional groups .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize antimicrobial assays using in vitro broth microdilution (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values determined at 24–48 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to validate results .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what are common pitfalls?

  • Methodological Answer : Optimize solvent choice (e.g., DMF for solubility) and catalyst loading (e.g., 10 mol% CuI). Microwave-assisted synthesis reduces reaction time (30 minutes vs. 4 hours) and improves yield by 15–20%. Common pitfalls include azide dimerization (mitigated by inert atmosphere) and byproduct formation (addressed via TLC monitoring) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays. For example, if MIC values conflict, perform time-kill kinetics or checkerboard synergy assays. Ensure consistent bacterial inoculum size (CFU/mL) and culture medium (Mueller-Hinton agar). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers due to experimental variability .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., E. coli DNA gyrase). Parameterize the triazole ring’s electron density with DFT calculations (B3LYP/6-31G* basis set). Validate predictions with mutagenesis studies on key residues (e.g., Ser84 in gyrase) .

Q. What methodologies are employed to identify and characterize metabolites of this compound?

  • Methodological Answer : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS. Monitor phase I metabolites (hydroxylation at the methylphenyl group) and phase II conjugates (glucuronidation of the benzoic acid). Use high-resolution mass spectrometry (HRMS) for exact mass determination (<5 ppm error) .

Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed during structural analysis?

  • Methodological Answer : Optimize solvent vapor diffusion (e.g., ethanol/water mixtures) and temperature (4°C for slow nucleation). For stubborn compounds, co-crystallize with co-formers (e.g., nicotinamide) or use seeding techniques. Data collection at synchrotron facilities improves resolution for low-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.